molecular formula C17H18N2O3S B4393742 5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methylbenzamide

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methylbenzamide

Cat. No.: B4393742
M. Wt: 330.4 g/mol
InChI Key: QMHIOKRYMLQJHQ-UHFFFAOYSA-N
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Description

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methylbenzamide is a complex organic compound that belongs to the class of sulfonyl isoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methylbenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as ethanol or tetrahydrofuran (THF) and catalysts like hafnium triflate to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high purity and yield. Solvent-free conditions can be employed to reduce environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective and efficient reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methylbenzamide stands out due to its unique combination of the isoquinoline and sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-12-6-7-15(10-16(12)17(18)20)23(21,22)19-9-8-13-4-2-3-5-14(13)11-19/h2-7,10H,8-9,11H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHIOKRYMLQJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methylbenzamide
Reactant of Route 2
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5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methylbenzamide
Reactant of Route 3
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methylbenzamide
Reactant of Route 4
Reactant of Route 4
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methylbenzamide
Reactant of Route 5
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methylbenzamide
Reactant of Route 6
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methylbenzamide

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